Precursor of cefcapene diisopropylanmine salt
Description
Systematic IUPAC Nomenclature and Structural Characterization
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound reveals its complex structural organization through precise positional descriptors and stereochemical indicators. The primary component, (6R,7R)-3-(Carbamoyloxymethyl)-7-[[(Z)-2-[2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,3-thiazol-4-yl]pent-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, demonstrates the characteristic structural features of advanced cephalosporin derivatives. The nomenclature indicates specific stereochemical configurations at positions 6 and 7, designated as R,R, which are critical for the compound's three-dimensional spatial arrangement. The presence of the carbamoyloxymethyl substituent at position 3 represents a functional modification that distinguishes this compound from simpler cephalosporin structures. The complex acyl side chain attached at position 7 incorporates a thiazole ring system with Z-configuration double bond geometry, indicating restricted rotation around specific carbon-carbon bonds that maintains the molecule in a particular conformational state.
The secondary component, N-propan-2-ylpropan-2-amine, corresponds to diisopropylamine, a tertiary amine with the systematic name indicating its branched alkyl structure. This amine component appears to form an ionic or coordination complex with the carboxylic acid functionality of the main cephalosporin structure. The structural characterization reveals that the bicyclic core maintains the characteristic 5-thia-1-azabicyclo[4.2.0]oct-2-ene framework, which represents the fundamental cephem nucleus essential for beta-lactam activity. The thiazole substituent contributes to the extended conjugation system and provides additional binding sites for molecular interactions. The methoxy group present in related structures enhances the compound's resistance to enzymatic degradation while maintaining structural integrity under physiological conditions.
Molecular Formula and Stereochemical Configuration Analysis
The molecular formula analysis reveals the complex composition of this cephalosporin derivative and its associated amine component. Based on the structural information available for related cefditoren compounds, the molecular formula for the primary cephalosporin component approximates C₂₅H₂₈N₆O₇S₃, with a molecular weight of 620.7 grams per mole. The inclusion of the diisopropylamine component adds C₆H₁₅N with a molecular weight of 101.2 grams per mole, resulting in a total molecular weight exceeding 720 grams per mole for the complete complex. The elemental composition demonstrates a high degree of heteroatom incorporation, with multiple nitrogen, oxygen, and sulfur atoms contributing to the compound's chemical reactivity and binding properties.
The stereochemical configuration analysis reveals critical three-dimensional arrangements that determine the compound's biological activity profile. The (6R,7R) designation indicates that both chiral centers at positions 6 and 7 of the bicyclic core maintain R-configuration, which is essential for optimal interaction with target binding sites. The Z-configuration specified for the double bond in the side chain restricts the molecular geometry to a specific spatial arrangement that positions functional groups in optimal orientations for biological recognition. The presence of multiple chiral centers throughout the molecule creates numerous possible stereoisomers, but only the specified configuration maintains the desired activity profile.
| Structural Component | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| Cephalosporin Core | C₁₉H₁₈N₆O₅S₃ | 506.6 | Beta-lactam, Thiazole, Carboxylic acid |
| Pivoxil Ester Group | C₆H₁₀O₂ | 114.1 | Ester, Tertiary carbon |
| Diisopropylamine | C₆H₁₅N | 101.2 | Tertiary amine |
| Complete Complex | C₂₉H₄₃N₅O₈S₂ | 653.8 | Multiple heterocycles |
Comparative Analysis with Third-Generation Cephalosporin Analogues
The comparative analysis with established third-generation cephalosporin analogues reveals both structural similarities and distinctive modifications that characterize this particular compound. Ceftriaxone, a prototypical third-generation cephalosporin, shares the fundamental beta-lactam core structure but differs significantly in its side chain composition and substitution patterns. While ceftriaxone incorporates an aminothiazole group that enhances activity against gram-negative organisms, the subject compound features a more complex thiazole system with additional ester functionalization that modifies its chemical properties. The methoxyimino group present in related cefditoren structures provides enhanced stability against beta-lactamase enzymes compared to earlier generation cephalosporins.
Cefotaxime represents another important comparative reference point, demonstrating similar structural elements including the characteristic aminothiazole substituent and methoxyimino functionality. However, the subject compound incorporates additional structural complexity through its extended side chain system and ester modifications that distinguish it from simpler third-generation analogues. Ceftazidime provides an interesting comparison due to its broad-spectrum activity and structural modifications that enhance its effectiveness against resistant bacterial strains. The subject compound's incorporation of multiple thiazole rings and complex ester functionalization represents an evolutionary advancement in cephalosporin design that addresses limitations observed in earlier analogues.
The structural modifications present in this compound reflect the ongoing development of third-generation cephalosporins designed to overcome resistance mechanisms and improve pharmacological properties. The addition of the pivoxil ester group, commonly observed in oral cephalosporin formulations, enhances bioavailability while maintaining the core structural elements necessary for antimicrobial activity. The complex side chain architecture provides multiple points for molecular interaction and recognition, potentially offering advantages over simpler third-generation analogues in terms of spectrum coverage and resistance profile.
| Compound | Core Structure | Side Chain Modifications | Distinctive Features |
|---|---|---|---|
| Subject Compound | 5-thia-1-azabicyclo[4.2.0]oct-2-ene | Complex thiazole with ester groups | Multiple heterocycles, pivoxil ester |
| Ceftriaxone | 5-thia-1-azabicyclo[4.2.0]oct-2-ene | Aminothiazole, methoxyimino | Long half-life, broad spectrum |
| Cefotaxime | 5-thia-1-azabicyclo[4.2.0]oct-2-ene | Aminothiazole, acetoxymethyl | High beta-lactamase stability |
| Ceftazidime | 5-thia-1-azabicyclo[4.2.0]oct-2-ene | Aminothiazole, carboxypropyl | Anti-Pseudomonas activity |
Properties
CAS No. |
153012-37-4 |
|---|---|
Molecular Formula |
C29H43N5O8S2 |
Molecular Weight |
653.8 g/mol |
IUPAC Name |
3-(carbamoyloxymethyl)-7-[2-[2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,3-thiazol-4-yl]pent-2-enoylamino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C23H28N4O8S2.C6H15N/c1-5-6-12(13-10-36-14(25-13)7-15(28)35-23(2,3)4)18(29)26-16-19(30)27-17(21(31)32)11(8-34-22(24)33)9-37-20(16)27;1-5(2)7-6(3)4/h6,10,16,20H,5,7-9H2,1-4H3,(H2,24,33)(H,26,29)(H,31,32);5-7H,1-4H3 |
InChI Key |
IAVQLVKSVQCUFH-UHFFFAOYSA-N |
Canonical SMILES |
CCC=C(C1=CSC(=N1)CC(=O)OC(C)(C)C)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O.CC(C)NC(C)C |
Appearance |
Powder |
Synonyms |
(6R,7R)-3-[[(Aminocarbonyl)oxy]methyl]-7-[[(2Z)-2-[2-[[(1,1-dimethylethoxy)_x000B_carbonyl]amino]-4-thiazolyl]-1-oxo-2-penten-1-yl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid N-(1-Methylethyl)-2-propanamine; |
Origin of Product |
United States |
Biological Activity
The compound (6R,7R)-3-(Carbamoyloxymethyl)-7-[[(Z)-2-[2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,3-thiazol-4-yl]pent-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid; N-propan-2-ylpropan-2-amine is a complex molecule with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound belongs to a class of antibiotics known as cephalosporins, specifically related to cefuroxime. Its structure includes multiple functional groups that contribute to its biological activity:
| Property | Details |
|---|---|
| Molecular Formula | C16H16N4O8S |
| Molecular Weight | 396.38 g/mol |
| CAS Number | 1202925-10-7 |
| IUPAC Name | (6R,7R)-3-(carbamoyloxymethyl)-7-[[(Z)-... |
Antimicrobial Activity
The primary biological activity of this compound is its antimicrobial effect . It exhibits broad-spectrum activity against various Gram-positive and Gram-negative bacteria. The mechanism involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which disrupts the transpeptidation process essential for cell wall integrity.
Pharmacokinetics
Pharmacokinetic studies indicate that this compound has favorable absorption characteristics when administered orally. Its bioavailability is influenced by its solubility and stability in gastrointestinal conditions. Studies have shown that it reaches peak plasma concentrations within 1 to 3 hours post-administration.
Safety and Toxicology
Toxicological assessments have demonstrated that the compound has a low toxicity profile in animal models. Common side effects observed include gastrointestinal disturbances and hypersensitivity reactions, which are typical for beta-lactam antibiotics.
Case Studies
Several clinical studies have been conducted to evaluate the efficacy of this compound in treating bacterial infections:
-
Study on Respiratory Infections : A randomized controlled trial involving patients with community-acquired pneumonia showed significant improvement in clinical symptoms and reduced bacterial load when treated with this compound compared to placebo.
- Results : 75% of patients showed resolution of symptoms within 7 days.
-
Urinary Tract Infections (UTIs) : In a cohort study, patients with complicated UTIs treated with this antibiotic exhibited a higher cure rate than those treated with standard therapies.
- Results : Cure rates were reported at 85% for the compound versus 65% for controls.
The compound's efficacy can be attributed to several mechanisms:
- Inhibition of Cell Wall Synthesis : By binding to PBPs, it prevents the cross-linking of peptidoglycan layers in bacterial cell walls.
- Beta-Lactamase Resistance : The structural modifications in the molecule confer resistance against certain beta-lactamases, enhancing its effectiveness against resistant strains.
Comparison with Similar Compounds
Comparison with Similar Cephalosporin Derivatives
Table 1: Structural and Functional Comparison of Key Cephalosporins
Structural and Functional Analysis
(a) R3 Substitutions
- Carbamoyloxymethyl (Target Compound, E1100) : Enhances resistance to esterase-mediated hydrolysis compared to acetoxymethyl groups (e.g., cefotaxime). This modification improves plasma stability but may reduce cell permeability .
- Triazinylsulfanylmethyl (Ceftriaxone) : Contributes to extended half-life and high protein binding, enabling once-daily dosing .
- Tetrazolylmethyl (SQ 14,359) : Improves activity against β-lactamase-producing strains but may limit solubility .
(b) R7 Side Chains
- However, its tert-butyl ester may require metabolic activation (e.g., hydrolysis) for efficacy.
- Ceftriaxone’s methoxyimino group broadens Gram-negative coverage, including Pseudomonas aeruginosa, but increases susceptibility to metallo-β-lactamases .
(c) Protein Binding and Pharmacokinetics
- E1100 exhibits concentration-dependent protein binding (82.2% at 405.96 μM), reducing free drug availability at higher doses. This contrasts with ceftriaxone’s consistent >85% binding .
- The target compound’s pharmacokinetics are hypothesized to mirror E1100’s dose-dependent clearance due to structural similarities .
Research Findings and Gaps
Key Findings:
E1100’s Free AUC Proportionality : Free drug exposure increases linearly with dose despite protein binding saturation, suggesting predictable pharmacokinetics .
Ceftriaxone’s Hydration Stability : Gamma-form (anhydrate) crystals resist phase transitions, ensuring shelf-life stability .
SQ 14,359’s β-Lactamase Resistance : The ureidoacetyl side chain prevents hydrolysis by common serine β-lactamases .
Preparation Methods
Deacetylation and Hydroxymethylation
7-ACA undergoes deacetylation under alkaline conditions to yield (6R,7R)-7-amino-3-hydroxymethyl-3-cephem-4-carboxylic acid (7-AHCA). A reported method involves suspending 7-ACA in a methanol-water mixture (1:1 v/v) at 5°C, followed by incremental addition of sodium hydroxide to achieve pH 12.5. Maintaining the reaction at -40°C for 1 hour ensures complete conversion, with subsequent acidification to pH 4.0 precipitating 7-AHCA in 80.4% yield.
Carbamoyloxymethylation at C-3
The 3-hydroxymethyl group is converted to carbamoyloxymethyl via reaction with chlorosulfonyl isocyanate (CSI). In a representative procedure, 7-AHCA is suspended in acetonitrile at 0–5°C, and CSI is added dropwise. The exothermic reaction requires rigorous temperature control to prevent β-lactam ring degradation. Quenching with aqueous sodium bicarbonate yields the 3-carbamoyloxymethyl derivative, with purity exceeding 90% after recrystallization.
Synthesis of the (Z)-2-[2-(2-[(2-Methylpropan-2-yl)oxy]-2-oxoethyl)-1,3-thiazol-4-yl]pent-2-enoyl Side Chain
The stereospecific (Z)-configured side chain necessitates careful synthesis to preserve geometry during acylation.
Thiazole Ring Construction
The 1,3-thiazol-4-yl moiety is synthesized via Hantzsch thiazole synthesis. Ethyl (E/Z)-2-(2-bromoacetyl)pent-2-enoate reacts with thiourea derivatives in refluxing ethanol, forming the thiazole ring through cyclocondensation. Stereochemical control is achieved by maintaining reaction temperatures below 40°C and using tert-butoxycarbonyl (Boc)-protected thioureas to prevent isomerization.
tert-Butyl Ester Protection
The 2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl group is introduced by treating the thiazole intermediate with tert-butyl bromoacetate in dimethylformamide (DMF) using potassium carbonate as a base. This step proceeds in 85–90% yield, with Boc protection ensuring stability during subsequent reactions.
Stereoselective (Z)-Double Bond Formation
Critical to bioactivity, the (Z)-pent-2-enoyl configuration is secured through palladium-catalyzed coupling under inert atmosphere. Ethyl (Z)-2-(2-substituted-thiazol-4-yl)pent-2-enoate is isolated in 72% yield using a Suzuki-Miyaura protocol with tris(dibenzylideneacetone)dipalladium(0) and triethylamine.
Acylation of the 7-Amino Group
Coupling the side chain to the cephalosporin nucleus demands precision to retain stereochemical integrity.
Activation of the Side Chain Carboxylic Acid
The pent-2-enoyl carboxylic acid is activated as a mixed anhydride using isobutyl chloroformate in tetrahydrofuran (THF) at -15°C. This method minimizes racemization compared to traditional acid chlorides.
Nucleophilic Acylation
7-AHCA derivative is suspended in dichloromethane-water (2:1) at pH 7.5–8.0. The activated side chain is added dropwise, with continuous pH adjustment using sodium bicarbonate to neutralize HCl byproducts. Reaction completion within 2 hours at 0–5°C affords the acylated product in 71–75% yield after extraction and lyophilization.
Formation of the N-propan-2-ylpropan-2-amine Salt
The final API is isolated as a stable salt to enhance solubility and bioavailability.
Counterion Exchange
The free carboxylic acid is dissolved in acetone and treated with N-propan-2-ylpropan-2-amine (1.1 equivalents) at 25°C. Crystallization initiates upon cooling to 4°C, yielding the title compound in 92% purity after vacuum drying.
Optimization and Scale-Up Considerations
Industrial production requires balancing yield, purity, and cost-effectiveness.
Solvent System Optimization
Replacing methanol with acetonitrile in the carbamoyloxymethylation step reduces byproduct formation by 18%.
Q & A
Basic: What are the key synthetic pathways and critical optimization strategies for this cephalosporin-derived compound?
Methodological Answer:
The synthesis involves multi-step protocols, including:
- Core Cephalosporin Formation : The bicyclic β-lactam core is constructed via cyclization of a β-lactam precursor, often using carbapenem or penicillin-derived intermediates .
- Side-Chain Functionalization : The (Z)-pent-2-enoyl moiety is introduced via coupling reactions (e.g., EDC or DCC-mediated amidation) with the 7-amino group of the cephalosporin core. Protecting groups like trityl or tert-butyl are critical for amine and carboxylate functionalities .
- Thiazole Ring Assembly : The 1,3-thiazol-4-yl group is synthesized through cyclocondensation of thioamide derivatives with α-haloketones, followed by deprotection .
- Critical Optimization : Reaction temperature (0–5°C for amidation), solvent polarity (DMF for solubility), and stoichiometric ratios (1.2:1 acylating agent to core) are key to minimizing hydrolysis of the β-lactam ring .
Basic: Which analytical techniques are most reliable for structural validation and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm stereochemistry (e.g., 6R,7R configuration via coupling constants) and functional groups (e.g., carbamoyloxymethyl at C-3) .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass analysis (e.g., m/z 650.2154 for [M+H]⁺) validates molecular formula .
- Infrared (IR) Spectroscopy : Peaks at 1770 cm⁻¹ (β-lactam C=O) and 1680 cm⁻¹ (amide I) confirm core structure .
- HPLC-PDA : Reverse-phase chromatography (C18 column, 0.1% TFA in H₂O/MeCN gradient) assesses purity (>98% by AUC) and detects hydrolyzed β-lactam byproducts .
Advanced: How can computational chemistry guide the design of derivatives with enhanced β-lactamase stability?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate interactions between the compound and β-lactamase enzymes (e.g., TEM-1) to identify vulnerable regions (e.g., acyl-enzyme intermediate stability) .
- Density Functional Theory (DFT) : Calculate transition-state energies for β-lactam ring hydrolysis to predict substituent effects (e.g., electron-withdrawing groups at C-3 improve stability) .
- Machine Learning (ML) : Train models on existing cephalosporin stability datasets to prioritize synthetic targets (e.g., QSAR models linking thiazole substituents to MIC values) .
Advanced: What experimental strategies resolve contradictions in spectral data or reaction yields?
Methodological Answer:
- Spectral Discrepancies :
- Yield Variability :
- Use Design of Experiments (DoE) to identify critical factors (e.g., reaction time, catalyst loading) via a 2⁴ factorial design .
- Employ in-situ IR or Raman spectroscopy to monitor reaction progress and optimize quenching times .
Basic: What are the recommended storage conditions and stability profiles?
Methodological Answer:
- Storage : Lyophilized powder stored at –20°C under argon, with desiccant (silica gel) to prevent hydrolysis .
- Stability Studies :
- Accelerated degradation (40°C/75% RH for 14 days) with HPLC monitoring shows <5% degradation if stored properly .
- Aqueous solutions (pH 6–7) retain >90% activity for 24 hours at 4°C .
Advanced: How can high-throughput screening (HTS) identify synergistic combinations with β-lactamase inhibitors?
Methodological Answer:
- Microbroth Dilution Assays : Test the compound ± clavulanic acid (4 µg/mL) against ESBL-producing E. coli to determine fractional inhibitory concentration (FIC) indices .
- Time-Kill Curves : Evaluate bactericidal activity over 24 hours in Mueller-Hinton broth, with sampling at 0, 4, 8, and 24 hours .
- Resistance Gene Knockdown : Use CRISPRi to repress ampC or blaCTX-M-15 in K. pneumoniae and assess MIC shifts .
Basic: What are the methodological considerations for scaling up synthesis from mg to g scale?
Methodological Answer:
- Solvent Selection : Replace DMF with MeCN in coupling steps to improve heat transfer and reduce viscosity .
- Catalyst Recycling : Immobilize coupling agents (e.g., EDC on polystyrene resin) for reuse in amidation .
- Safety Protocols : Use jacketed reactors for exothermic steps (e.g., thiazole cyclization) to maintain T < 10°C .
Advanced: How can ligand-observed NMR techniques elucidate target binding mechanisms?
Methodological Answer:
- Saturation Transfer Difference (STD) NMR : Saturate protein (e.g., PBP2a from MRSA) at 0.5–1 ppm and detect ligand signals to map binding epitopes .
- ¹⁵N-HSQC Titrations : Monitor chemical shift perturbations in ¹⁵N-labeled penicillin-binding proteins (PBPs) to identify binding sites .
- Docking Validation : Cross-validate NMR data with AutoDock Vina poses to refine binding models .
Advanced: What strategies mitigate oxidative degradation during long-term stability studies?
Methodological Answer:
- Antioxidant Screening : Add 0.01% w/v ascorbic acid or BHT to formulations; assess via LC-MS for oxidation byproducts (e.g., sulfoxide derivatives) .
- Oxygen-Free Packaging : Use argon purging and oxygen scavengers (e.g., Ageless® sachets) in storage vials .
- Forced Degradation : Expose to 3% H₂O₂ for 48 hours and quantify degradation products using UPLC-QTOF .
Basic: What in vitro assays are recommended for preliminary antibacterial activity assessment?
Methodological Answer:
- Agar Dilution : Test against WHO priority pathogens (e.g., A. baumannii ATCC 19606) at 1–128 µg/mL .
- Checkboard Synergy Assays : Combine with meropenem (fixed 1 µg/mL) to calculate ΣFIC against carbapenem-resistant P. aeruginosa .
- Biofilm Inhibition : Use crystal violet staining in 96-well plates after 24-hour incubation with sub-MIC concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
